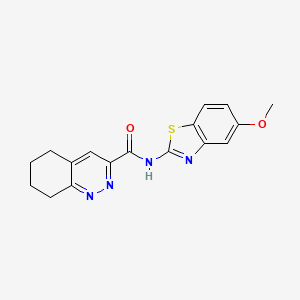

N-benzyl-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide is a compound that likely shares structural similarities with the derivatives discussed in the provided papers. These derivatives are characterized by the presence of a piperidinylsulfonyl group and a pyridinyl moiety, which are common in compounds with potential biological activities. The compound of interest, although not directly mentioned in the papers, can be inferred to have a complex structure that may offer a range of interactions due to its heterocyclic and sulfonyl components.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, starting with the reaction of benzenesulfonyl chloride with ethyl isonipecotate to yield intermediates that are further reacted with various substituted bromoacetamides in the presence of a weak base and polar aprotic solvent . This suggests that the synthesis of N-benzyl-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide could also involve a multi-step process with careful selection of starting materials and reaction conditions to ensure the formation of the desired product.

Molecular Structure Analysis

The molecular structure of compounds similar to the one of interest is elucidated using spectral data such as 1H-NMR, IR, and mass spectrometry . These techniques provide detailed information about the molecular framework and the nature of the substituents attached to the core structure. The presence of the piperidinylsulfonyl and pyridinyl groups indicates a complex molecular architecture that could be crucial for the compound's biological activity.

Chemical Reactions Analysis

The related compounds undergo various chemical reactions, including cyclization and reactions with hydrazine hydrate, formamide, and benzoyl isothiocyanate, leading to the formation of diverse heterocyclic systems . These reactions are indicative of the reactive nature of the core structure and its ability to form multiple ring systems, which could be relevant for the chemical behavior of N-benzyl-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not directly provided, the properties of similar compounds can be inferred. The solubility, melting point, and stability of these compounds are likely influenced by their molecular structure and the presence of various functional groups. The biological activity, as seen in the antibacterial study of the synthesized compounds, shows moderate to significant activity, which could be a promising indication of the potential applications of N-benzyl-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide .

Scientific Research Applications

Kappa-Opioid Receptor Antagonism : A related compound, PF-04455242, has been identified as a novel κ-opioid receptor antagonist with potential for treating depression and addiction disorders (Grimwood et al., 2011).

Antibacterial Activity : N-substituted derivatives of a similar compound demonstrated moderate to significant antibacterial activity (Khalid et al., 2016).

Enzyme Inhibition : N-aryl/aralkyl substitued derivatives of a related compound showed promising activity against acetylcholinesterase and butyrylcholinesterase enzymes, suggesting potential therapeutic applications (Khalid et al., 2014).

Acyl-Coenzyme ACholesterol O-Acyltransferase Inhibition

: A structurally similar compound, K-604, has been identified as a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase-1, with implications for treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

Anxiolytic Potential : Derivatives of N-Phenyl-2-[1-[3-(2-pyridinylethynyl)benzoyl]-4-piperidine]acetamide, a similar compound, have shown efficacy in animal models predictive of clinical efficacy for treating anxiety (Kordik et al., 2006).

Antimicrobial Activity : Various pyridine derivatives, including those structurally related to the compound , have demonstrated considerable antibacterial activity (Patel & Agravat, 2009).

Antitumor Agents : N-aryl(indol-3-yl)glyoxamides, with structural similarities, have shown cytotoxic activities against various cancer cell lines, indicating potential as antitumor agents (Marchand et al., 2009).

properties

IUPAC Name |

N-benzyl-2-(2-oxo-3-piperidin-1-ylsulfonylpyridin-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O4S/c23-18(20-14-16-8-3-1-4-9-16)15-21-11-7-10-17(19(21)24)27(25,26)22-12-5-2-6-13-22/h1,3-4,7-11H,2,5-6,12-15H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZZVBPRFQIKZOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(thiophen-2-ylmethyl)benzamide](/img/structure/B2529507.png)

![5-bromo-3-cyclopropanecarbonyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2529508.png)

![4-((2-methylbenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2529518.png)

![1-{[2-(1-Hydroxycyclobutyl)ethyl]sulfanyl}ethan-1-one](/img/structure/B2529521.png)

![6-[(2-Methylpropan-2-yl)oxycarbonyl]-7,8-dihydro-5H-1,6-naphthyridine-4-carboxylic acid](/img/structure/B2529524.png)